molecular formula C16H16Cl2O3 B5241048 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B5241048
M. Wt: 327.2 g/mol
InChI Key: XQWZYQOMQXNTHR-UHFFFAOYSA-N
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Description

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₆H₁₆Cl₂O₃ It is a chlorinated aromatic ether, which means it contains both chlorine atoms and ether linkages within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-dichloro-2-(chloromethyl)-2-methylpropane: Another chlorinated aromatic compound with different substituents.

    1,3-dichloro-2-(trichloromethyl)benzene: Contains additional chlorine atoms, leading to different chemical properties.

Properties

IUPAC Name

1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-14-8-2-3-9-15(14)20-10-5-11-21-16-12(17)6-4-7-13(16)18/h2-4,6-9H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWZYQOMQXNTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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